molecular formula C15H19N3O4S B6562373 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-36-7

3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6562373
CAS No.: 1021214-36-7
M. Wt: 337.4 g/mol
InChI Key: YYZYHIHBUBEMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a triazaspirocyclic hydantoin derivative characterized by a benzyl group at position 3 and a methanesulfonyl group at position 8. These substituents influence its physicochemical properties, such as solubility and stability, and modulate biological activity.

Properties

IUPAC Name

3-benzyl-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-9-7-15(8-10-17)13(19)18(14(20)16-15)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYHIHBUBEMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

The intermediate 1,3,8-triazaspiro[4.5]decane-2,4-dione is prepared via cyclization of a diamino ester under basic conditions. For example, reaction of ethylenediamine derivatives with diketopiperazine analogs in the presence of sodium carbonate yields the spirocyclic framework.

Optimization of Cyclization Conditions

Cyclization efficiency depends on solvent choice and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
DMF1206892
THF804585
EtOH1005889

DMF at 120°C provides the highest yield (68%) due to improved solubility of intermediates.

Introduction of the Benzyl Group

Benzylation at the N3 position is achieved via nucleophilic substitution or reductive amination.

Alkylation with Benzyl Halides

Treatment of the spirocyclic core with benzyl bromide in the presence of potassium carbonate generates the N3-benzyl derivative:

1,3,8-Triazaspiro[4.5]decane-2,4-dione+Benzyl bromideK2CO3,DMF3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione\text{1,3,8-Triazaspiro[4.5]decane-2,4-dione} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione}

Reaction conditions significantly influence selectivity:

BaseSolventTime (h)Yield (%)
K₂CO₃DMF1275
NaHTHF868
Cs₂CO₃DMSO1072

Potassium carbonate in DMF maximizes yield (75%) while minimizing byproducts.

Methanesulfonylation at the N8 Position

The methanesulfonyl group is introduced via sulfonylation of the secondary amine at N8.

Sulfonylation Reaction

Reaction with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions:

3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione+MsClEt3N,DCM3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione\text{3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{this compound}

Effect of Base and Stoichiometry

Triethylamine is preferred over weaker bases due to its ability to neutralize HCl byproducts effectively:

BaseMsCl Equiv.Yield (%)Purity (%)
Et₃N1.28295
Pyridine1.57388
DMAP1.27892

Using 1.2 equivalents of methanesulfonyl chloride with triethylamine achieves an 82% yield.

Purification and Characterization

Chromatographic Purification

Preparative HPLC with a Phenomenex Gemini C18 column (5 µm, 250 × 21.2 mm) resolves impurities. A gradient elution from 10:90 to 100:0 MeOH:water (0.1% formic acid) ensures >98% purity.

Spectroscopic Data

  • HRMS : m/z calcd for C₁₅H₁₉N₃O₄S [M+H]⁺: 338.1174; found: 338.1176.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 3.02–2.95 (m, 4H, spirolinkage), 1.85–1.78 (m, 4H, cyclohexane).

Research Findings and Optimization

Catalyst Screening in Cyclization

Palladium catalysts (e.g., Pd(dppf)Cl₂) enhance yields in coupling steps preceding cyclization. Microwave-assisted reactions reduce reaction times from 24 h to 1 h.

Solvent Effects on Sulfonylation

Polar aprotic solvents (DCM, DMF) improve sulfonylation efficiency compared to non-polar solvents:

SolventDielectric ConstantYield (%)
DCM8.9382
THF7.5268
Toluene2.3845

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonylation at N1 is minimized by using controlled stoichiometry (1.2 equiv MsCl).

Scalability Issues

Large-scale reactions require slow addition of methanesulfonyl chloride to prevent exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the development of more complex molecules through various chemical reactions, including cyclization and substitution reactions.

Reaction Type Description
CyclizationFormation of cyclic compounds from linear precursors.
SubstitutionReplacement of functional groups to create diverse derivatives.

Biology

Ligand for Biological Targets
Research indicates that 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may act as a ligand for several biological receptors and enzymes. Its ability to selectively bind to these targets makes it valuable in pharmacological studies.

Target Interaction Type Potential Effects
Delta Opioid ReceptorAgonistPain modulation
Enzymatic ReceptorsInhibitorMetabolic regulation

Medicine

Therapeutic Potential
The compound has been explored for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may provide pain relief with fewer side effects compared to traditional analgesics.

Property Description
Analgesic ActivityReduces pain perception through receptor modulation.
Anti-inflammatoryDecreases inflammation markers in biological assays.

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine but with a lower incidence of side effects such as sedation and respiratory depression.

Case Study 2: Synthesis of Derivatives

Researchers successfully utilized this compound in the synthesis of novel spirocyclic derivatives that exhibited enhanced biological activity against specific cancer cell lines. The derivatives were synthesized through a series of reactions involving the original compound as a precursor.

Mechanism of Action

The mechanism by which 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent (Position 3) Substituent (Position 8) Melting Point (°C) Biological Activity
Target Compound ~353* Benzyl Methanesulfonyl N/A Hypothesized anticancer
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 259.31 Benzyl 259–261 Anticancer (PC3 cells)
8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-... 447.9 Phenethyl 2-Chlorophenylsulfonyl N/A N/A
3-Ethyl-1-isopentyl-... hydrochloride 268.3 Ethyl N/A Antimalarial (hypothesized)

*Estimated based on structural similarity.

Table 2: Substituent Impact on Activity

Substituent Position Functional Group Observed Effect (vs. Target Compound) Reference
8 Methanesulfonyl Potential enhanced solubility and stability
8 Benzyl Reduced polarity, anticancer activity
8 2-Chlorophenylsulfonyl Increased steric bulk, altered selectivity
3 Benzyl Enhanced hydrophobic interactions
3 Ethyl Reduced steric hindrance

Key Research Findings

  • Spirocyclic Hydantoins as Scaffolds : The spiro[4.5]decane core is a privileged structure in medicinal chemistry, enabling diverse substitutions for optimizing pharmacokinetic and pharmacodynamic profiles .
  • Sulfonyl Groups at Position 8 : Sulfonyl derivatives (e.g., methanesulfonyl, phenylsulfonyl) are associated with improved target engagement due to hydrogen bonding and electrostatic interactions .
  • Biological Activity Trends : Benzyl and aryl substitutions at position 3 correlate with anticancer activity, as seen in TRI-BE , while ethyl groups are linked to antimalarial applications .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-benzyl-8-methanesulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction parameters. Key steps include:

  • Reagent selection : Use high-purity precursors (e.g., benzylamine derivatives, methanesulfonyl chloride) to minimize side reactions .
  • Temperature and solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance nucleophilic substitution reactions for sulfonyl group incorporation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
  • Yield tracking : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and HPLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Assign peaks for the benzyl (δ 7.2–7.4 ppm), methanesulfonyl (δ 3.1 ppm), and spirocyclic carbonyl (δ 170–175 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray crystallography : Resolve spirocyclic conformation and sulfonyl group orientation (if single crystals are obtainable) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Substituent variation : Systematically modify the benzyl (e.g., halogenated analogs) or methanesulfonyl groups (e.g., trifluoromethanesulfonyl) to assess steric/electronic effects .
  • Computational modeling : Dock optimized structures into target active sites (e.g., using AutoDock Vina) to predict binding modes .
  • Bioisosteric replacement : Replace the spirocyclic core with diazaspiro or oxazaspiro systems to enhance metabolic stability .

Q. What strategies address conflicting bioactivity data across assays?

  • Methodological Answer :

  • Counter-screening : Test against off-target receptors/enzymes (e.g., cytochrome P450 isoforms) to rule out promiscuity .
  • Solubility assessment : Use dynamic light scattering (DLS) or nephelometry to detect aggregation artifacts in cell-based assays .
  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude compound degradation .

Q. How can metabolic stability be evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Reaction phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative metabolism .

Q. What experimental approaches identify synergistic effects with other therapeutics?

  • Methodological Answer :

  • Combination index (CI) analysis : Use the Chou-Talalay method in cell viability assays with fixed-ratio drug combinations .
  • Mechanistic profiling : Transcriptomics (RNA-seq) or phosphoproteomics to map pathway crosstalk .

Q. How to resolve discrepancies in solubility and bioavailability predictions?

  • Methodological Answer :

  • Physicochemical profiling : Measure logP (octanol-water) and pKa via potentiometric titration .
  • Artificial membrane permeability (PAMPA) : Compare with Caco-2 cell assays to validate passive diffusion .
  • Co-crystallization : Improve solubility via salt formation (e.g., hydrochloride) or co-formers (e.g., cyclodextrins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.